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Compound of Interest

2,3-Dihydro-1,5-benzoxazepin-
Compound Name:

4(5h)-one
CAS No.: 704-48-3
Cat. No.: B1355072

Get Quote

Executive Summary

The 1,5-benzoxazepine scaffold represents a privileged class of heterocyclic compounds in
medicinal chemistry, distinct from its widely commercialized sulfur (benzothiazepine) and
nitrogen (benzodiazepine) analogs. Characterized by a benzene ring fused to a seven-
membered oxazepine ring containing one nitrogen and one oxygen atom, this core structure
exhibits versatile pharmacological activities, including potent anticancer, antimicrobial, and
CNS-modulating effects.

This technical guide provides a rigorous analysis of the synthetic methodologies and structure-
activity relationships (SAR) of 1,5-benzoxazepines. It is designed for drug discovery scientists
requiring actionable protocols and mechanistic insights to leverage this scaffold in therapeutic
development.

Part 1: Synthetic Strategies & Mechanisms
Core Synthetic Pathway: The Chalcone Route
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The most robust and widely adopted method for constructing the 1,5-benzoxazepine skeleton
involves the cyclocondensation of o-aminophenol with

-unsaturated ketones (chalcones). This route is preferred for its modularity, allowing diverse
substitution patterns on the aromatic rings.

Reaction Mechanism

The formation of the 1,5-benzoxazepine ring typically proceeds via a two-step sequence. The
specific order of bond formation depends on the reaction conditions (acidic vs. basic) and the
electronic nature of the substrates.

o Step 1: Schiff Base Formation (Imine Condensation): The more nucleophilic amino group (

) of o-aminophenol attacks the carbonyl carbon of the chalcone, eliminating water to form an
imine intermediate.

o Step 2: Intramolecular Michael Addition: The hydroxyl group (

), activated by the base, acts as a nucleophile and attacks the
-carbon of the

-unsaturated system, closing the seven-membered ring.

Note on Regioselectivity: While the amino group is generally more nucleophilic, under strong
Lewis acid catalysis, the sequence may invert (Michael addition first, followed by
condensation). However, the base-catalyzed route described below predominantly follows the
Imine

Cyclization pathway.
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Figure 1: Mechanistic pathway for the base-catalyzed synthesis of 1,5-benzoxazepines.

Validated Experimental Protocol

Method: Base-Catalyzed Cyclocondensation in Ethanol Applicability: High-yield synthesis of
2,4-diaryl-2,3,4,5-tetrahydro-1,5-benzoxazepines.

Reagents & Equipment[1][2][3]

e Precursors:o-Aminophenol (10 mmol), Substituted Chalcone (10 mmol).
o Solvent: Absolute Ethanol (20-30 mL).
» Catalyst/Base: Glacial Acetic Acid (catalytic) OR 10% NaOH (aq) (5 mL).

» Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Step-by-Step Methodology

o Preparation of Chalcone: (If not commercially available) React equimolar amounts of a
substituted acetophenone and a substituted benzaldehyde in ethanol with 40% NaOH. Stir at
room temperature for 12-24 hours. Pour into ice water, acidify with HCI, filter, and
recrystallize the chalcone solid.

» Condensation Reaction:
o Dissolve the chalcone (1.0 equiv) and o-aminophenol (1.0 equiv) in absolute ethanol.

o Add the catalyst.[1][4][5][6] Recommendation: For acid-sensitive substrates, use glacial
acetic acid (approx. 1 mL). For robust substrates, 10% NaOH (5 mL) promotes rapid

cyclization.

o Reflux the mixture with stirring for 6—8 hours. Monitor progress via TLC (Solvent system:
Hexane:Ethyl Acetate 7:3).

o Work-up:

o Cool the reaction mixture to room temperature.
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o Pour the mixture onto crushed ice (approx. 100 g) with vigorous stirring.

o A solid precipitate should form immediately. Allow it to settle for 30 minutes.
 Purification:

o Filter the precipitate under vacuum.

o Wash the solid with cold water (

mL) to remove excess base/acid and unreacted starting materials.

o Recrystallization: Dissolve the crude solid in hot ethanol (or an ethanol/acetone mixture).
Allow to cool slowly to yield pure crystals.

Validation Check:

* IR Spectroscopy: Look for the disappearance of the carbonyl peak (

) of the chalcone and the appearance of the imine stretch (

) and ether linkage (

).

 Yield Expectations: 65—-85% depending on substituents.

Part 2: Bioactivity Landscape & SAR

The 1,5-benzoxazepine core is a versatile pharmacophore.[7][8][9][10] Recent studies (2020—
2025) have highlighted its efficacy in oncology and infectious diseases.

Anticancer Activity
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Derivatives of 1,5-benzoxazepine have shown significant cytotoxicity against breast cancer
(MCF-7, MDA-MB-231) and leukemia (K562) cell lines.

e Mechanism of Action:
o Apoptosis Induction: Upregulation of Bax and Caspase-3; downregulation of Bcl-2.[11]

o Cell Cycle Arrest: Potent derivatives (e.g., RS03) induce arrest at the G2/M phase,
preventing mitosis.

o Key Data:

o Compounds with a 2,2-dimethyl substitution pattern on the oxazepine ring often display
superior metabolic stability and potency.

o Halogenated phenyl rings (e.g., 2-chlorophenyl) at position 4 significantly enhance
cytotoxicity (

against MCF-7).[12]

Antimicrobial Activity

While generally less potent than their benzothiazepine counterparts, specific 1,5-
benzoxazepines exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus, B.
subtilis) and Gram-negative bacteria (E. coli).

e SAR Insight: Electron-withdrawing groups (Cl, F,

) on the phenyl ring at position 4 are critical for antimicrobial efficacy.

Structure-Activity Relationship (SAR) Analysis

The biological profile can be fine-tuned by modifying three key regions of the scaffold:
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Figure 2: Structure-Activity Relationship (SAR) map for 1,5-benzoxazepine derivatives.

Part 3: Data Summary

Table 1: Comparative Bioactivity of Selected 1,5-Benzoxazepine Derivatives

Target Cell o
Compound Cc2 C4 Aryl . Activity
. . Line / . Ref
Code Substituent  Substituent . Metric
Organism
MCF-7
RSO3 2,2-Dimethyl (Breast [1]
Chlorophenyl
Cancer)
MDA-MB-231
2,2,4- ] Moderate
RS12 ] Phenyl (Metastatic o [1]
Trimethyl Cytotoxicity
Breast)
High
M13-M22 H 4-Nitrophenyl  S. aureus Inhibition 2]
Zone
4-
) ) Moderate
Generic H Methoxyphen  E. coli o [3]
| Activity
y

Table 2: Reaction Conditions vs. Yield (Synthesis from o-Aminophenol)
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Catalyst / . Average Yield
" Solvent Time (h) Notes
Conditions (%)
10% NaOH / Robust, standard
Ethanol 6-8 75-87%
Reflux method.
) Rapid, requires
Glacial AcOH / ) )
) DMF 0.05 (3 min) 82-90% microwave
Microwave
reactor.
Enzymatic )
) ) Green, high atom
(Lipase/Tyrosina Buffer/THF 48 50-70%
economy, slower.
se)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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Contact our Ph.D. Support Team for a compatibility check
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